molecular formula C23H26N2O5S B4096950 METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE

METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE

Cat. No.: B4096950
M. Wt: 442.5 g/mol
InChI Key: WQHLPOKIERODEL-UHFFFAOYSA-N
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Description

METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with a molecular formula of C15H21NO2S This compound is characterized by its unique structure, which includes a quinoline core, a formamido group, and a methylsulfanyl butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated quinoline derivatives .

Scientific Research Applications

METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with target proteins, while the quinoline core can interact with aromatic residues in the binding site. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE is unique due to its combination of a quinoline core, formamido group, and methylsulfanyl butanoate moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 2-[[1-(4-methylphenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carbonyl]amino]-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-14-7-9-15(10-8-14)25-19-5-4-6-20(26)16(19)13-17(22(25)28)21(27)24-18(11-12-31-3)23(29)30-2/h7-10,13,18H,4-6,11-12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHLPOKIERODEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC(CCSC)C(=O)OC)C(=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE
Reactant of Route 4
METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{[1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE

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